Edelfosine

Catalog No.
S004600
CAS No.
77286-66-9
M.F
C27H58NO6P
M. Wt
523.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edelfosine

CAS Number

77286-66-9

Product Name

Edelfosine

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C27H58NO6P

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1

InChI Key

MHFRGQHAERHWKZ-HHHXNRCGSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC

Synonyms

1-O-octadecyl-2-methyl-3-phosphatidylcholine, 1-O-octadecyl-2-O-methyl-glycero-phosphocholine, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, 1-O-octadecyl-2-O-methylglycerophosphocholine, 1-octadecyl-2-methoxy-sn-glycero-3-phosphorylcholine, 1-octadecyl-2-methoxyglycero-3-phosphorylcholine, 1-octadecyl-2-methyl-sn-glycero-3-phosphocholine, 1-octadecyl-2-methylglycero-3-phosphocholine, 2-methoxy-PAF, edelfosine, edelfosine, (+-)-isomer, edelfosine, (R)-isomer, edelfosine, (S)-isomer, ET-18-O-methyl, ET-18-OCH(3), ET-18-OCH3, ET18-OCH3, ET18-OMe, L-ET-18-OCH3, TLC ELL-12

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC

Description

The exact mass of the compound Edelfosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phospholipid Ethers - Supplementary Records. It belongs to the ontological category of 1-octadecyl-2-methylglycero-3-phosphocholine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disrupting Cell Membranes and Signaling:

Edelfosine disrupts the function of cell membranes in cancer cells. It integrates into the cell membrane, affecting its structure and fluidity. This disrupts essential cellular processes like signaling pathways and transport mechanisms. Studies have shown its effectiveness in reducing the survival of various cancer cell lines, including melanoma and breast cancer [].

Edelfosine specifically targets mitochondria, the cell's powerhouses. By accumulating in the mitochondria, it disrupts their function and leads to cell death [].

Combination Therapy:

Research suggests that Edelfosine might be more effective when combined with other anti-cancer drugs. It can enhance the action of other therapies by making cancer cells more susceptible or by targeting different pathways simultaneously [].

Delivery Methods and Overcoming Resistance:

Developing efficient delivery methods for Edelfosine is an active area of research. Encapsulating the drug in carriers like liposomes can improve its delivery and effectiveness [].

Edelfosine, chemically known as 1-octadecyl-2-O-methyl-glycero-3-phosphocholine, is a synthetic alkyl-lysophospholipid recognized for its anti-tumor properties. It is classified as an ether lipid and exhibits surface-active characteristics, allowing it to form micelles in aqueous environments. Edelfosine is notable for its ability to induce apoptosis selectively in tumor cells while sparing healthy cells, making it a potential candidate for cancer therapy. Its mechanism of action involves the activation of the Fas/CD95 cell death receptor and the inhibition of key survival pathways such as the MAPK/ERK and Akt/protein kinase B pathways .

Edelfosine's mechanism of action in inducing tumor cell death (apoptosis) is multifaceted and continues to be explored []. Here are some proposed mechanisms:

  • Disruption of cell membrane integrity: By integrating into the cell membrane, Edelfosine disrupts its structure and function, leading to cell death [].
  • Activation of lipid rafts: Accumulation in lipid rafts might trigger signaling pathways promoting apoptosis.
  • Endoplasmic reticulum (ER) stress response: In some solid tumor cells, Edelfosine may induce ER stress, a cellular stress response that can lead to cell death.
  • Mitochondrial dysfunction: Edelfosine might disrupt mitochondrial function, a key event in apoptosis.
That facilitate its biological activity. It can be co-dispersed with lipids such as cholesterol to form liposomes, which enhances its stability and reduces its hemolytic effects. The critical micellar concentration of edelfosine is reported to be between 3.5 and 19 μM, indicating its ability to aggregate in solution under certain conditions . Additionally, edelfosine's interaction with cell membranes leads to changes in membrane organization and dynamics, promoting apoptosis through endoplasmic reticulum stress responses .

The biological activity of edelfosine is primarily characterized by its anti-cancer effects. It has been shown to selectively induce apoptosis in various cancer cell lines, including those from multiple myeloma and lung carcinoma. In vivo studies have demonstrated significant accumulation of edelfosine in tumor tissues compared to other organs, highlighting its targeted action against malignancies like ovarian and breast cancer . Furthermore, edelfosine exhibits immune-modulating properties and has been investigated for its potential in treating HIV and autoimmune diseases .

Edelfosine can be synthesized through several methods, including:

  • Phosphocholine Derivatives: The synthesis typically involves the reaction of alkyl halides with phosphocholine derivatives.
  • Free-Radical Addition: This method employs free-radical addition reactions to create phosphorus-carbon bonds essential for the compound's structure.
  • Michael Addition Reactions: These reactions can also contribute to the formation of edelfosine by facilitating bond formation between specific reactants .

Edelfosine has several applications in medical and pharmaceutical fields:

  • Cancer Therapy: Its primary application lies in oncology, where it is used to target various cancer types due to its selective apoptotic effects.
  • Bone Marrow Transplants: Edelfosine can be used to purge residual leukemic cells from bone marrow before transplantation.
  • Combination Therapy: It is often studied in combination with traditional chemotherapeutics like cisplatin to enhance therapeutic efficacy .

Edelfosine shares structural similarities with several other alkyl-lysophospholipids. Here are some comparable compounds:

Compound NameStructureUnique Features
Miltefosine1-O-octadecyl-2-O-methyl-glycero-3-phosphocholineOriginally developed for leishmaniasis; shows anti-cancer properties.
Perifosine1-O-octadecyl-2-O-methyl-glycero-3-phosphoethanolamineExhibits anti-tumor effects; used in multiple myeloma treatment.
Lyrica2-(2-Aminophenyl)propanoic acidPrimarily used for neuropathic pain; different mechanism of action compared to edelfosine.

Uniqueness of Edelfosine: Unlike many traditional chemotherapeutics that target DNA directly, edelfosine acts through membrane interactions and apoptosis pathways without causing significant systemic toxicity or bone marrow suppression. This makes it a promising candidate for combination therapies and targeted cancer treatments .

XLogP3

7.6

Appearance

Assay:≥98%A lyophilized powder

UNII

LZ198HY9OE

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

70641-51-9

Wikipedia

(R)-edelfosine
Edelfosine

Dates

Modify: 2023-09-12

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